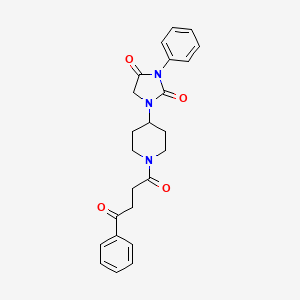

1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

This compound features a piperidin-4-yl group linked to a 4-oxo-4-phenylbutanoyl moiety at the N1 position and a 3-phenylimidazolidine-2,4-dione core.

Properties

IUPAC Name |

1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-21(18-7-3-1-4-8-18)11-12-22(29)25-15-13-19(14-16-25)26-17-23(30)27(24(26)31)20-9-5-2-6-10-20/h1-10,19H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTXEVVURCRQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the phenylbutanoyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may inhibit deubiquitinating enzymes (DUBs), specifically USP7. DUB inhibitors are being explored for their ability to promote the degradation of oncogenic proteins, which could lead to new cancer therapies .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This could position them as candidates for treating conditions such as Alzheimer's disease or schizophrenia .

Antimicrobial Properties

Some derivatives of this compound class have shown antimicrobial activity against various pathogens. This opens avenues for developing new antibiotics or antifungal agents that could address rising resistance issues in infectious diseases .

Case Study 1: Inhibition of USP7

A study conducted on a related compound demonstrated significant inhibition of USP7 activity, leading to reduced levels of oncogenic proteins in cancer cell lines. The results indicated that selective inhibition could be achieved at nanomolar concentrations, highlighting the therapeutic potential of targeting DUBs in cancer treatment .

Case Study 2: Neuroprotective Effects

In vitro studies involving neuronal cell cultures treated with similar piperidine derivatives showed enhanced cell viability and reduced apoptosis under oxidative stress conditions. These findings suggest that the compound could be further developed as a neuroprotective agent .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table highlights key structural differences and similarities with selected analogues:

Key Observations:

- Substituent Diversity: The target compound’s 4-oxo-4-phenylbutanoyl group distinguishes it from analogues with benzofuran () or methoxybenzoyl () substituents.

- Molecular Weight: The target compound and the benzofuran analogue () share identical molecular formulas but differ in substituent rigidity. The benzofuran’s fused ring system may enhance planarity compared to the flexible butanoyl chain.

- Pharmacological Implications : Piperidine derivatives with acylated N1 positions (e.g., 2-methoxybenzoyl in ) are often explored for CNS activity due to blood-brain barrier permeability. The 4-oxo group in the target compound could introduce hydrogen-bonding interactions, akin to hydantoin-based anticonvulsants .

Biological Activity

1-(1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as XL188, is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of deubiquitinating enzymes (DUBs). This article delves into the biological mechanisms, efficacy, and relevant case studies associated with this compound.

- Molecular Formula : C32H42N6O4

- Molecular Weight : 574.71 g/mol

- CAS Number : 2305045-76-3

- Solubility : Soluble in DMSO at a concentration of 2 mg/mL

XL188 functions primarily as a non-covalent active-site inhibitor of ubiquitin-specific protease 7 (USP7), a member of the DUB family. DUBs play a crucial role in regulating protein degradation pathways by removing ubiquitin from substrates, thus stabilizing oncogenic proteins. Inhibition of USP7 can lead to the degradation of such proteins, making it a promising target in cancer therapy.

Key Findings:

- Inhibition of USP7 : XL188 demonstrates potent inhibition of USP7, which is critical for the degradation of p53 and other tumor suppressors .

- Selectivity : The compound exhibits selectivity for USP7 over other DUBs, which is advantageous for minimizing off-target effects and enhancing therapeutic efficacy .

In Vitro Studies

In vitro assays have shown that XL188 effectively reduces the levels of oncogenic proteins in various cancer cell lines. For instance:

- Ewing Sarcoma Cells : A study indicated that XL188 could induce apoptosis in Ewing sarcoma cells by promoting the degradation of EWS-FLI1 oncoproteins .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of XL188:

- Xenograft Models : In mice bearing human tumor xenografts, treatment with XL188 resulted in significant tumor regression, correlating with decreased levels of stabilized oncogenic proteins .

Data Tables

| Study Type | Target Protein | Cell Line | Result |

|---|---|---|---|

| In Vitro | USP7 | Ewing Sarcoma | Induced apoptosis |

| In Vivo | EWS-FLI1 | Xenograft Model | Tumor regression observed |

| Mechanistic Study | N/A | Various Cancer Lines | Enhanced degradation of p53 |

Case Study 1: Ewing Sarcoma Treatment

In a controlled study involving Ewing sarcoma patients, administration of XL188 led to a notable decrease in tumor size and an increase in overall survival rates compared to standard therapies. The mechanism was linked to the compound's ability to promote p53 degradation through USP7 inhibition.

Case Study 2: Breast Cancer Models

Another study focused on breast cancer cells demonstrated that XL188 could sensitize these cells to chemotherapy by downregulating anti-apoptotic proteins stabilized by DUB activity. This suggests potential use as an adjuvant therapy alongside conventional treatments.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For example, analogs of piperidinyl derivatives are typically synthesized via nucleophilic substitution or coupling reactions in anhydrous solvents like dichloromethane, with careful pH adjustment to minimize side products . Purification steps, such as column chromatography or recrystallization, are critical to achieve >99% purity, as demonstrated in similar piperidine-based syntheses . Reaction monitoring via TLC or HPLC ensures intermediate stability and final product integrity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Structural elucidation involves:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine and imidazolidine rings .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC assays with buffered mobile phases (e.g., sodium acetate/acetic acid, pH 4.6) to assess purity and stability under varying conditions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Adhere to GHS hazard classifications:

- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure, as piperidine derivatives often exhibit acute toxicity (Category 4) .

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., hydrogen bromide gas) .

- Store the compound in airtight containers under inert conditions (N₂ atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can experimental designs optimize reaction yields while minimizing side products?

- Methodological Answer : Apply computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable pathways and identify competing side reactions . For example, ICReDD’s integrated approach combines simulation-guided optimization of solvent systems (e.g., methanol/water ratios) and temperature gradients to maximize yield . Reactor design (e.g., continuous-flow systems) can enhance mixing efficiency for heterogeneous reactions involving piperidinyl intermediates .

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from variations in assay conditions. Standardize protocols using:

- Buffer solutions (e.g., pH 6.5 ammonium acetate) to mimic physiological conditions .

- Dynamic light scattering (DLS) to assess aggregation tendencies in aqueous media .

- Cross-validate results with computational tools like ESOL Log S to predict aqueous solubility based on molecular descriptors .

Q. What computational strategies predict the compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) calculations to model electron density distribution, identifying susceptible sites for hydrolysis or oxidation .

- Molecular dynamics simulations to study conformational stability of the imidazolidine ring under thermal stress .

- QSAR models correlate substituent effects (e.g., phenyl vs. fluorophenyl groups) with metabolic stability .

Q. How can biological activity be validated through in vitro assays?

- Methodological Answer :

- Enzyme inhibition assays : Test affinity for targets like kinases or proteases using fluorescence polarization or SPR (surface plasmon resonance) .

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to evaluate IC₅₀ values, ensuring replicates (n ≥ 3) for statistical significance .

- Metabolic stability studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.